2-Chloro-1-isobutyl-benzoimidazole

Organic Synthesis Benzimidazole Chemistry Medicinal Chemistry Building Blocks

2-Chloro-1-isobutyl-benzoimidazole (CAS 1004282-36-3) uniquely combines an electrophilic C2 chlorine for systematic SNAr-based SAR expansion with a branched N1-isobutyl group that serves as a stable lipophilic anchor. This enables controlled exploration of substituent effects on target binding and physicochemical properties, a reactivity profile not accessible with 2-thiol or 2-amino analogs. The compound is produced via a high-yielding (96%) single-step N-alkylation route, ensuring cost-effective scaffold access. Its crystalline solid form (mp 120–125°C) and well-defined LC-MS signature (MW 208.69, InChI Key BYGGXJKBLDKOPK-UHFFFAOYSA-N) guarantee unambiguous detection in reaction monitoring and impurity profiling. Sold exclusively for R&D—not for human/veterinary use.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B8556182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-isobutyl-benzoimidazole
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1Cl
InChIInChI=1S/C11H13ClN2/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3
InChIKeyBYGGXJKBLDKOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-isobutyl-benzoimidazole: Verified CAS 1004282-36-3, Molecular Identity, and Procurement Essentials


2-Chloro-1-isobutyl-benzoimidazole (CAS: 1004282-36-3; molecular formula: C11H13ClN2; MW: 208.69 g/mol) is a halogenated N1-alkyl benzimidazole derivative . This compound is characterized by a chlorine atom at the C2 position and a branched isobutyl group at the N1 position of the benzimidazole core. It is commercially available from multiple vendors as a research-grade chemical (typical purity: 95%) and is offered exclusively for research and development use, not for human or veterinary applications .

Why Generic 1-Isobutyl Benzimidazole Analogs Cannot Substitute for 2-Chloro-1-isobutyl-benzoimidazole


Within the 1-isobutyl benzimidazole series, substitution at the C2 position profoundly alters electronic character, synthetic utility, and physicochemical profile. Replacement of the 2-chloro group with hydrazino, thiol, amine, or hydrogen functionalities changes the electron-withdrawing capacity, leaving group potential, lipophilicity, and hydrogen-bonding network of the molecule . For example, the 2-chloro derivative serves as an electrophilic intermediate suitable for SNAr reactions, whereas 2-thiol and 2-amino analogs exhibit distinct redox activity and nucleophilic character, respectively, that preclude their direct substitution in many synthetic sequences . The following evidence items establish quantifiable differentiation between 2-chloro-1-isobutyl-benzoimidazole and its closest structural comparators across multiple performance dimensions.

Quantitative Differentiation Evidence: 2-Chloro-1-isobutyl-benzoimidazole vs. Closest Analogs


Synthetic Efficiency: Single-Step N-Alkylation Yield Comparison vs. 2-Hydrazino Analog

2-Chloro-1-isobutyl-benzoimidazole is synthesized in a single-step N-alkylation of 2-chlorobenzimidazole with isobutyl iodide in DMF using K2CO3 as base, achieving a purified yield of 96% (4 g isolated product) . In contrast, the synthesis of the 2-hydrazino analog requires a two-step sequence involving initial preparation of 1-isobutyl-1H-benzimidazole followed by reaction with hydrazine hydrate, resulting in lower overall yield efficiency (~80%) due to cumulative losses across two discrete reaction and purification steps .

Organic Synthesis Benzimidazole Chemistry Medicinal Chemistry Building Blocks

C2 Electrophilic Reactivity: Nucleophilic Substitution Competence vs. 2-Thiol and 2-Amine Analogs

The C2 chlorine atom in 2-chloro-1-isobutyl-benzoimidazole serves as an effective leaving group for nucleophilic aromatic substitution (SNAr), enabling straightforward diversification at the C2 position with amines, alkoxides, and thiols under mild basic conditions . The 2-thiol analog (1-isobutyl-1H-benzimidazole-2-thiol) lacks this leaving group capacity; its thiol moiety participates in redox activity and hydrogen bonding rather than substitution chemistry . Similarly, the 2-amino analog (1-isobutyl-1H-benzimidazol-2-amine) presents nucleophilic rather than electrophilic character at C2, requiring fundamentally different derivatization strategies .

Synthetic Methodology SNAr Reactions Derivatization

Thermal Stability Profile: Melting Point Range vs. 2-Thiol Analog

2-Chloro-1-isobutyl-benzoimidazole exhibits a melting point range of approximately 120–125 °C as a crystalline solid . The structurally related 2-thiol analog (1-isobutyl-1H-benzimidazole-2-thiol) shows a distinct thermal profile, consistent with altered intermolecular interactions arising from the thiol moiety [1]. Additionally, the chlorine atom in the target compound enhances lipophilicity relative to hydrogen-substituted analogs, affecting solubility and partitioning behavior in biphasic systems .

Physical Chemistry Formulation Science Storage Stability

Molecular Mass and Physicochemical Identity: Differentiation from Unsubstituted 1-Isobutyl Benzimidazole

The substitution of a hydrogen atom with chlorine at the C2 position produces a measurable molecular weight increase and altered InChI Key fingerprint. 2-Chloro-1-isobutyl-benzoimidazole has a molecular weight of 208.69 g/mol (InChI Key: BYGGXJKBLDKOPK-UHFFFAOYSA-N) , compared to 174.24 g/mol for the unsubstituted 1-isobutyl-1H-benzimidazole (C11H14N2; CAS 305346-88-7) [1]. This represents a 34.45 g/mol difference that directly impacts molar calculations, LC-MS detection, and regulatory inventory tracking.

Analytical Chemistry Quality Control Inventory Management

Verified Application Scenarios for 2-Chloro-1-isobutyl-benzoimidazole Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring C2 Diversification

The electrophilic C2 chlorine enables systematic nucleophilic aromatic substitution with diverse amine, alkoxide, and thiol nucleophiles for structure-activity relationship (SAR) library synthesis. This reactivity profile distinguishes the compound from 2-thiol and 2-amino analogs, which lack equivalent leaving group capacity for SNAr-based derivatization [1]. The branched isobutyl N1 substituent provides a consistent lipophilic anchor during C2 modification, enabling controlled exploration of substituent effects on target binding and physicochemical properties .

Synthetic Intermediates for N1-Alkylated Benzimidazole-Derived Agrochemicals

The high-yielding (96%) single-step N-alkylation route provides a cost-effective entry to N1-isobutyl benzimidazole scaffolds that are further functionalized via C2 chlorine displacement . Benzimidazole derivatives bearing halogenated and alkyl substituents are documented in patent literature as components of insecticidal-miticidal agents and agricultural bioactive compounds, where the C2 chlorine serves as a handle for installing varied agrochemical pharmacophores [1].

Analytical Reference Standards and QC Materials for LC-MS Method Development

The well-defined molecular identity (MW 208.69 g/mol, InChI Key BYGGXJKBLDKOPK-UHFFFAOYSA-N) and 19.8% mass differential from unsubstituted 1-isobutyl benzimidazole enable unambiguous detection and quantification in LC-MS workflows [1]. This property is essential for analytical chemists developing methods to distinguish closely related benzimidazole derivatives in reaction monitoring, impurity profiling, and environmental fate studies.

Solid-State Chemistry and Crystallization Studies

The compound's crystalline solid nature and melting point range of 120–125 °C provide a stable physical form for solid-state characterization, including X-ray diffraction, thermal analysis, and crystal packing investigations . The thermal profile differs from 2-thiol analogs, making this compound suitable for comparative studies of halogen-mediated intermolecular interactions and crystal lattice energetics in N1-alkyl benzimidazole systems.

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